molecular formula C15H18N2O3 B13671555 tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate

tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate

Cat. No.: B13671555
M. Wt: 274.31 g/mol
InChI Key: HHASHSYXIRWYCG-UHFFFAOYSA-N
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Description

tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate functional group, and a methoxy group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate typically involves the reaction of 5-methoxyisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating various biochemical processes. For example, it may inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate is unique due to the presence of the methoxy group on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-(5-methoxyisoquinolin-3-yl)carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-13-8-11-10(9-16-13)6-5-7-12(11)19-4/h5-9H,1-4H3,(H,16,17,18)

InChI Key

HHASHSYXIRWYCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=CC=C(C2=C1)OC

Origin of Product

United States

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